molecular formula C7H15ClN4 B13568550 Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride

Cat. No.: B13568550
M. Wt: 190.67 g/mol
InChI Key: UTKRDOLBBLRMOZ-UHFFFAOYSA-N
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Description

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanamine hydrochloride is a chiral cyclohexylamine derivative featuring an azide (-N₃) group at the 4-position of the cyclohexane ring and a methanamine (-CH₂NH₂) group at the 1-position. The hydrochloride salt enhances its solubility and stability for experimental use. This compound is synthesized via multi-step organic reactions, including azide introduction via nucleophilic substitution and subsequent amine functionalization. Its stereochemistry (racemic mixture of 1r,4r diastereomers) and azide group make it valuable in click chemistry, pharmaceutical intermediates, and bioconjugation studies .

Properties

Molecular Formula

C7H15ClN4

Molecular Weight

190.67 g/mol

IUPAC Name

(4-azidocyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C7H14N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h6-7H,1-5,8H2;1H

InChI Key

UTKRDOLBBLRMOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)N=[N+]=[N-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexyl derivative, which is subjected to azidation to introduce the azido group.

    Azidation: The azidation reaction is carried out using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at elevated temperatures to ensure complete conversion.

    Methanamine Introduction: The azidocyclohexyl intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.

    Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.

    Reaction Conditions: Elevated temperatures for azidation, room temperature to mild heating for reduction and substitution reactions.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted cyclohexyl derivatives.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.

Comparison with Similar Compounds

Table 1: Structural Features of Similar Compounds

Compound Name Structural Features Unique Aspects Biological/Industrial Relevance References
Rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride Bicyclic 7-oxabicyclo[2.2.1]heptane core Oxygen atom in bicyclic framework; exo stereochemistry Anticancer potential via apoptosis induction; metal-organic framework applications
Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride Cyclopropane ring with 2,4-dichlorophenyl substituent High steric hindrance; halogenated aromatic group Targeted research in enzyme inhibition and receptor modulation
((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride Cyclohexene ring with CF₃ group Enhanced lipophilicity due to trifluoromethyl Improved pharmacokinetics in CNS-targeting drugs
Rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride Cyclopentyl ring with fluoromethyl group Fluorine-induced electronic effects; trans stereochemistry Potential modulation of enzyme activity in metabolic pathways
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride Cyclohexanol core with 4-fluorobenzyl Hydroxyl group for hydrogen bonding; fluorinated aromatic moiety Therapeutic agent development (e.g., kinase inhibitors)

Key Differentiators of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanamine Hydrochloride

Azide Functionality: The azide group enables participation in Staudinger ligation or Cu-catalyzed azide-alkyne cycloaddition (CuAAC), making it superior to non-azide analogs (e.g., methoxy or methylthio derivatives) in bioconjugation .

Cyclohexane vs. Bicyclic Frameworks : Unlike rigid bicyclic systems (e.g., 7-oxabicyclo[2.2.1]heptane in ), the cyclohexane ring offers conformational flexibility, influencing binding kinetics in receptor-ligand interactions.

Stereochemical Complexity : The racemic 1r,4r diastereomers contrast with enantiomerically pure analogs (e.g., (S)-1-(2,6-dimethylphenyl)ethanamine hydrochloride ), which may exhibit divergent biological activities.

Research Findings and Case Studies

  • Synthetic Utility: The compound’s azide group has been leveraged in synthesizing triazole-linked prodrugs, enhancing targeted delivery compared to non-clickable analogs .
  • Comparative Pharmacokinetics : Fluorinated analogs (e.g., ) exhibit longer half-lives than azide derivatives due to fluorine’s metabolic stability, suggesting trade-offs in drug design.

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